![molecular formula C26H23NO5 B2496336 Isoquinolin-1-yl(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate CAS No. 446269-97-2](/img/structure/B2496336.png)
Isoquinolin-1-yl(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate
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Description
Synthesis Analysis
The synthesis of similar isoquinoline derivatives often involves complex reactions such as polylithiation followed by condensation with different methyl benzoates to afford various substituted isoquinolines. For instance, a study presented the preparation of certain isoquinoline compounds using a methodology that involved polylithiation of 2-methylbenzoic acid phenylhydrazide, followed by condensation with methyl benzoates. This method successfully produced C-acylated intermediates that underwent immediate acid cyclization to yield specific isoquinoline derivatives (Shuler et al., 2012).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives can be confirmed and analyzed through X-ray crystallography. This technique provides detailed information about the crystal structure and molecular geometry of the compounds, allowing for a deep understanding of their structural features. For example, X-ray crystal analysis was crucial in confirming the structure of certain isoquinoline derivatives, highlighting the importance of this method in structural elucidation (Shuler et al., 2012).
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions that highlight their reactive nature and versatility. For instance, electrochemical oxidation and cyclization reactions have been studied to understand their behavior under different conditions. Such studies provide insights into the reactivity patterns of these compounds and their potential for forming new chemical entities (Carmody et al., 1980).
Physical Properties Analysis
The physical properties of isoquinoline derivatives, such as their crystal structure and solubility, are influenced by their molecular structure. X-ray crystallography studies offer a glimpse into these properties by detailing the crystal packing and molecular conformation, which are crucial for understanding the compound's behavior in solid state (Akkurt et al., 2010).
Chemical Properties Analysis
Isoquinoline derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and various reagents. The synthesis and manipulation of these compounds often involve reactions that exploit their chemical properties to produce new derivatives with potential applications in various fields of chemistry (Yadav et al., 2020).
Scientific Research Applications
Isoquinoline Alkaloids Research
Isoquinoline alkaloids, which are structurally related to Isoquinolin-1-yl(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate, have been isolated from natural sources like Menispermum dauricum. These compounds, including 7-hydroxy-6-methoxy-1(2H)-isoquinolinone and others, were characterized using spectral analysis techniques such as 1D- and 2D-NMR and MS analyses, highlighting the diversity and complexity of isoquinoline derivatives in nature (Xiaoqi Zhang et al., 2004).
Synthesis and Ligand Research
Isoquinoline derivatives have been synthesized as potential ligands for serotonin receptors. Through a multi-step synthesis process starting from dimethoxynaphthalenes, researchers have developed compounds with interesting affinities for serotonin receptors, showcasing the potential of isoquinoline derivatives in developing new selective ligands for neurotransmitter receptors (C. Papageorgiou et al., 1989).
Drug Design and Cancer Research
Isoquinoline derivatives have also been explored in drug design, particularly in the development of microtubule-targeting anti-cancer drugs. A study on the rational design of a compound named EM015, which is a tubulin-binding semisynthetic compound, demonstrated its efficacy as a selective and potent anti-breast cancer agent. The study utilized in silico docking and interaction analysis to optimize the compound, highlighting the role of isoquinoline derivatives in the development of new cancer therapies (R. Aneja et al., 2006).
properties
IUPAC Name |
[isoquinolin-1-yl-(4-methoxyphenyl)methyl] 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-29-20-11-8-18(9-12-20)25(24-21-7-5-4-6-17(21)14-15-27-24)32-26(28)19-10-13-22(30-2)23(16-19)31-3/h4-16,25H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYBZIRQXKIDEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-1-yl(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate |
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